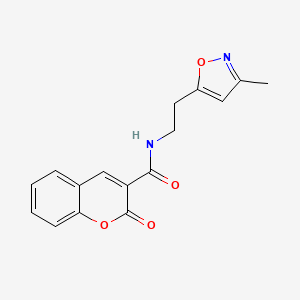

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of isoxazole and chromene moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form isoxazoles . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as Cu(I) or Ru(II), to facilitate the cycloaddition reactions . Additionally, solvent selection and temperature control are crucial factors in scaling up the synthesis for industrial applications.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under basic or acidic conditions, cleaving the amide bond to form a carboxylic acid and an amine. This reaction is critical for modifying its pharmacological properties or synthesizing derivatives.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Hydrolysis | Basic/acidic conditions | 2-oxo-2H-chromene-3-carboxylic acid + amine derivative |

Knoevenagel Condensation

The Knoevenagel condensation is a key method for synthesizing chromene derivatives. While not directly applied to this compound, related chromene carboxamides (e.g., 2-imino-2H-chromene-3-carboxamides) are synthesized via this route using salicylaldehyde derivatives and N-substituted cyanoacetamides in aqueous Na₂CO₃ or NaHCO₃ .

| Reaction Type | Reagents | Products | Yield | Citation |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde derivatives, N-substituted cyanoacetamides, aqueous Na₂CO₃ | 2-imino-2H-chromene-3-carboxamides | Excellent |

Reactions with Hydrazine

Treatment with hydrazine hydrate leads to ring-opening reactions , forming hydrazides or azines. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine to form N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, which are precursors for heterocyclic compounds .

| Reaction Type | Reagents | Products | Citation |

|---|---|---|---|

| Hydrazine Reaction | Hydrazine hydrate | N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides |

Cycloaddition Reactions

The isoxazole moiety in the compound may participate in [2+3] cycloaddition reactions with alkynes or alkenes to form fused heterocycles. Such reactions are common in isoxazole chemistry and depend on the presence of electron-rich or electron-deficient partners .

| Reaction Type | Mechanism | Products | Citation |

|---|---|---|---|

| [2+3] Cycloaddition | Dipolar cycloaddition | Fused isoxazole derivatives |

Sulfonamide Hybridization

The carboxamide group can react with chlorosulfonic acid to form sulfonyl chlorides, which are subsequently converted into sulfonamides via amines. This approach is used in synthesizing coumarin-isoxazole hybrids under green conditions (e.g., solvent-free, room temperature) .

| Reaction Type | Reagents | Products | Citation |

|---|---|---|---|

| Sulfonamide Formation | Chlorosulfonic acid, amines, NaHCO₃ | Isoxazol coumarin sulfonamides |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a chromene scaffold, which is known for its diverse biological activities. The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of isoxazole derivatives with chromene carboxamides. The synthetic pathways often utilize environmentally friendly methods, including microwave-assisted synthesis and metal-free reactions, enhancing yield and purity while minimizing waste .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves:

- Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells .

Studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, compounds with similar structures have demonstrated percent growth inhibitions (PGIs) exceeding 80% against multiple cancer types .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its mechanisms may include:

- Disruption of Cell Wall Synthesis : This affects both Gram-positive and Gram-negative bacteria.

Research has highlighted the efficacy of oxadiazole derivatives in inhibiting bacterial growth, suggesting that modifications to the isoxazole ring can enhance antimicrobial potency .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

- Cyclooxygenase Inhibition : Some derivatives exhibit moderate inhibition of COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and related compounds:

Antitumor Studies

A significant study demonstrated that derivatives of chromenes could induce apoptosis through caspase activation while inhibiting tumor cell migration. The presence of specific substituents on the isoxazole ring was found to enhance anticancer activity significantly .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

| Compound Structure | Key Substituents | Biological Activity |

|---|---|---|

| N-(3-methyl) | Methyl group on isoxazole | Enhanced anticancer activity |

| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |

These insights are crucial for the design of more potent derivatives with improved biological profiles.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Disruption of cell wall synthesis | |

| COX Inhibition | Inhibition of cyclooxygenase enzymes |

Mecanismo De Acción

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole moiety can interact with enzymes and receptors, modulating their activity. The chromene part of the molecule can participate in redox reactions, influencing cellular processes. Together, these interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole moiety but differs in the rest of the structure.

2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: Another compound with an isoxazole ring, used as an EPAC antagonist.

Uniqueness

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of isoxazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, identified by CAS number 1421526-61-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1421526-61-5 |

| Molecular Formula | C16H14N2O4 |

| Molecular Weight | 298.29 g/mol |

The structure of this compound features a chromene core linked to a 3-methylisoxazole moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the chromene structure. For instance, derivatives of chromene have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds exhibited cytotoxicity against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, indicating a potential application for this compound in oncology .

Antimicrobial Properties

Compounds with structural similarities to this compound have also been evaluated for antimicrobial activity. Research has shown that certain isoxazole derivatives possess significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL . This suggests that the target compound may exhibit similar antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of related compounds:

- Synthesis Studies : Researchers have developed synthetic routes for creating chromene derivatives with improved biological activity through modifications at the isoxazole ring .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the chromene scaffold can enhance anticancer and antimicrobial activities. For example, modifications that increase hydrogen bonding interactions have been linked to improved efficacy .

Propiedades

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-8-12(22-18-10)6-7-17-15(19)13-9-11-4-2-3-5-14(11)21-16(13)20/h2-5,8-9H,6-7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRMWCAJQDYGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.